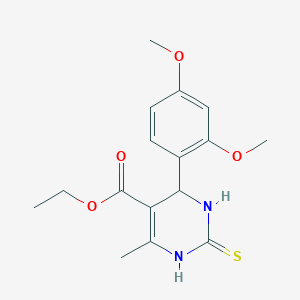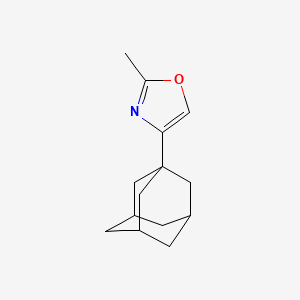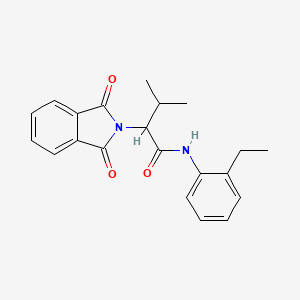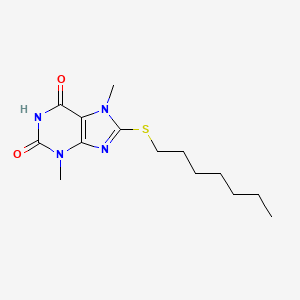![molecular formula C22H42N3O+ B15044089 3-hexadecyl-1-[(2E)-2-(hydroxyimino)propyl]-1H-imidazol-3-ium](/img/structure/B15044089.png)
3-hexadecyl-1-[(2E)-2-(hydroxyimino)propyl]-1H-imidazol-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexadecyl-1-[(2E)-2-(hydroxyimino)propyl]-1H-imidazol-3-ium is a synthetic compound with a complex structure that includes a long hexadecyl chain and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexadecyl-1-[(2E)-2-(hydroxyimino)propyl]-1H-imidazol-3-ium typically involves the reaction of hexadecylamine with an appropriate imidazole derivative under controlled conditions. The reaction may proceed through a series of steps including alkylation, cyclization, and oximation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance production efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Hexadecyl-1-[(2E)-2-(hydroxyimino)propyl]-1H-imidazol-3-ium can undergo various chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The imidazole ring can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the reaction pathway and product yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amines .
Scientific Research Applications
3-Hexadecyl-1-[(2E)-2-(hydroxyimino)propyl]-1H-imidazol-3-ium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and coatings
Mechanism of Action
The mechanism of action of 3-hexadecyl-1-[(2E)-2-(hydroxyimino)propyl]-1H-imidazol-3-ium involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The long hexadecyl chain may facilitate membrane interactions, enhancing the compound’s bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
- 1-Hexadecyl-3-(2-hydroxyimino-propyl)-3H-imidazol-1-ium bromide
- 3-Hexadecyl-1-(2-hydroxyimino-propyl)-1H-imidazol-3-ium chloride
Uniqueness
Compared to similar compounds, 3-hexadecyl-1-[(2E)-2-(hydroxyimino)propyl]-1H-imidazol-3-ium is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H42N3O+ |
|---|---|
Molecular Weight |
364.6 g/mol |
IUPAC Name |
(NE)-N-[1-(3-hexadecylimidazol-1-ium-1-yl)propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C22H41N3O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-18-19-25(21-24)20-22(2)23-26/h18-19,21H,3-17,20H2,1-2H3/p+1/b23-22+ |
InChI Key |
KGJWZLXQJUCYGY-GHVJWSGMSA-O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C/C(=N/O)/C |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C=C[N+](=C1)CC(=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1H-Benzo[d]imidazol-2-yl)benzene-1,3-diamine](/img/structure/B15044008.png)
![N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]furan-2-carboxamide](/img/structure/B15044012.png)

![3-chloro-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B15044023.png)
![N'-[(E)-(5-nitrothiophen-2-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B15044029.png)



![6-Methyl-2-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B15044049.png)

![4-tert-butyl-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15044065.png)
![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15044069.png)
![methyl (2E)-2-[(3,4-dichlorophenyl)methylidene]-3-oxobutanoate](/img/structure/B15044078.png)
![(3-Nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B15044087.png)
